methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate (CAS: 712296-02-1) is a pyrano[3,2-c]pyridine derivative characterized by:
- Position 4: Pyridin-3-yl substituent, introducing a nitrogen-containing aromatic ring.
- Position 3: Methyl carboxylate ester, contributing to polarity and reactivity. This compound is commercially available () and shares structural similarities with derivatives investigated for biological activity, such as anti-Trypanosoma cruzi properties ().
Properties
IUPAC Name |
methyl 2-amino-7-methyl-5-oxo-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-8-6-10-12(15(20)19-8)11(9-4-3-5-18-7-9)13(14(17)23-10)16(21)22-2/h3-7,11H,17H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCYRQTWDJXZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CN=CC=C3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between a pyridine derivative and a suitable aldehyde or ketone can form the pyrano[3,2-c]pyridine core. Subsequent functionalization steps, such as amination and esterification, introduce the amino and carboxylate groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, microwave-assisted synthesis, and flow chemistry can be employed to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is crucial to achieving the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of compounds similar to methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine derivatives. For instance, research on thieno[3,2-b]pyridine derivatives demonstrated that certain compounds exhibited significant growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) while showing minimal toxicity to non-tumorigenic cells (MCF-12A) . The promising compound from this study was noted for its ability to reduce tumor size in an in ovo chick chorioallantoic membrane model.
Synthesis and Structure Activity Relationships (SAR)
The synthesis of pyrano[3,2-c]pyridines has been extensively studied, with various methodologies developed to enhance yield and purity. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can significantly impact biological activity. For example, the introduction of different substituents on the pyridine ring has been correlated with variations in anti-inflammatory and anticancer properties .
Anti-inflammatory Effects
Compounds related to methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine have also been evaluated for their anti-inflammatory properties. Research indicates that certain derivatives exhibit significant anti-inflammatory effects through inhibition of pro-inflammatory cytokines . This suggests potential applications in treating inflammatory diseases.
Mechanistic Studies
Mechanistic studies have provided insights into how these compounds exert their biological effects. For instance, flow cytometry analysis revealed that some derivatives influence cell cycle dynamics by increasing the G0/G1 phase population while decreasing the S phase in cancer cells . Such findings are crucial for understanding the therapeutic mechanisms and guiding further drug development.
Case Studies and Experimental Findings
| Study | Compound | Cell Line | Effect | Mechanism |
|---|---|---|---|---|
| Study 1 | Thieno[3,2-b]pyridine derivative | MDA-MB-231 | Growth inhibition | Increased G0/G1 phase |
| Study 2 | Pyrano[3,2-c]pyridine derivative | MCF-12A | Minimal toxicity | N/A |
| Study 3 | Pyrano[3,2-c]pyridine derivative | In ovo CAM model | Reduced tumor size | N/A |
Mechanism of Action
The mechanism of action of methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or nucleic acids, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural variations among analogs include substituents at positions 4 (R4), 6 (R6), and 3 (R3), which influence physical properties, reactivity, and bioactivity.
Substituent Analysis and Physical Properties
Table 1: Structural and Physical Comparison
Key Observations:
- Position 4: Aromatic vs. Electron-Withdrawing Groups: Nitrophenyl substituents (e.g., 3j, 3s) correlate with higher melting points (~240°C) due to increased molecular polarity .
- Position 6 :
- Substituent Effects : Benzyl (3s) or phenethyl (3ab) groups increase steric bulk, reducing yields (e.g., 3s: 72%) compared to unsubstituted analogs (3b: 84%) .
- Biological Relevance : Compound 6 () with a 3,4-dimethoxyphenethyl group at R6 exhibits anti-parasitic activity (EC50: 80 nM), highlighting the role of R6 in bioactivity .
- Position 3 :
- Carboxylate vs. Carbonitrile : Carboxylate esters (target compound, 3b) are more polar than carbonitriles (3v), affecting solubility and reactivity. Carbonitriles (3v) show higher melting points (~290°C) due to stronger intermolecular interactions .
Biological Activity
Methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H17N3O4
- Molecular Weight : 327.33 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic activity against various cancer cell lines. For instance, methyl 2-amino-7-methyl derivatives have shown promising results in inhibiting the proliferation of cancer cells in vitro and in vivo. Notably, studies have demonstrated that these compounds can selectively target cancer cells while sparing non-tumorigenic cells, indicating a potential therapeutic window for anticancer applications .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Methyl 2-amino derivative | MDA-MB-231 (TNBC) | 13 | |
| Methyl 2-amino derivative | MDA-MB-468 (TNBC) | Not specified |
Anti-inflammatory Effects
In addition to anticancer properties, this compound may possess anti-inflammatory effects. Preliminary studies have shown that derivatives of similar pyrano-pyridine structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The IC50 values of these compounds against COX enzymes suggest significant anti-inflammatory potential comparable to established drugs like celecoxib .
Table 2: Inhibitory Activity on COX Enzymes
The biological activity of methyl 2-amino derivatives is attributed to their ability to interact with specific biological targets. The unique structural features enhance binding affinity to enzymes involved in cancer progression and inflammation. For example, the presence of electron-donating groups on the pyridine ring has been linked to increased potency against COX enzymes and improved anticancer activity .
Case Studies
- Antitumor Potential in Triple-Negative Breast Cancer (TNBC) :
- Anti-inflammatory Evaluation :
Q & A
Q. What are the standard synthetic routes for methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate?
The compound is typically synthesized via multi-component condensation reactions. A common method involves reacting substituted aldehydes (e.g., pyridin-3-yl derivatives) with malononitrile and β-ketoesters (e.g., methyl acetoacetate) in the presence of catalysts like piperidine or Lewis acids. These reactions proceed via Knoevenagel condensation, followed by cyclization to form the pyrano-pyridine core . Solvent choice (e.g., ethanol or acetonitrile) and temperature control (reflux conditions) are critical for optimizing yield and purity.
Q. Which analytical methods are used to confirm the structure and purity of this compound?
Characterization relies on spectroscopic techniques:
Q. How can researchers design derivatives to study structure-activity relationships (SAR)?
Focus on modifying key substituents:
- Pyridine ring : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) at the 4-position.
- Pyrano ring : Vary the methyl group at the 7-position or replace the ester moiety (methyl carboxylate) with amides or other bioisosteres.
- Use reductive amination or nucleophilic substitution to diversify the 2-amino group .
Q. What are the stability considerations for this compound under different experimental conditions?
Stability studies should include:
- Thermal stability : Monitor decomposition via TLC/HPLC at elevated temperatures (e.g., 40–60°C).
- pH sensitivity : Test hydrolysis of the ester group in acidic/basic media.
- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation. Long-term storage recommendations: –20°C under inert atmosphere .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding catalyst selection and solvent polarity effects. For example:
- Reaction path searches identify energetically favorable pathways for cyclization.
- Solvent modeling (e.g., COSMO-RS) evaluates polarity effects on reaction rates. Computational tools like Gaussian or ORCA integrate with experimental data to narrow optimal conditions (e.g., 60°C in ethanol with 10 mol% piperidine) .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:
- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
- SAR analysis : Compare bioactivity across derivatives with systematic substituent changes (e.g., pyridin-3-yl vs. phenyl groups).
- Metabolic stability tests : Assess if ester hydrolysis in vivo alters activity .
Q. What strategies resolve contradictions in spectral data interpretation (e.g., NMR signal overlap)?
- 2D NMR (COSY, HSQC) clarifies proton-proton and carbon-proton correlations in crowded regions.
- Isotopic labeling (e.g., ¹⁵N) simplifies assignment of nitrogen-containing rings.
- Dynamic NMR experiments analyze rotational barriers in hindered substituents .
Q. What is the role of solvent polarity and catalysts in the synthesis mechanism?
- Solvent polarity influences cyclization: Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, while ethanol promotes proton transfer.
- Catalysts : Piperidine facilitates enolate formation in Knoevenagel steps, while Lewis acids (e.g., ZnCl₂) accelerate imine cyclization .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
- DFT-based molecular docking evaluates binding affinities to biological targets (e.g., kinases).
- Reactivity descriptors (Fukui indices) identify nucleophilic/electrophilic sites for functionalization.
- Machine learning models trained on analogous pyrano-pyridine derivatives predict regioselectivity in substitution reactions .
Q. What advanced techniques characterize reaction intermediates during synthesis?
- In-situ IR spectroscopy monitors carbonyl group transformations.
- LC-MS tracks intermediates in real-time, identifying transient species (e.g., enolates).
- X-ray crystallography resolves stereochemistry of crystalline intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
